1-methyl-2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
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Description
1-methyl-2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Biological Activity
The compound 1-methyl-2-oxo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N2O3 with a molecular weight of approximately 342.44 g/mol. The structure includes a dihydropyridine ring, which is known for its role in various biological activities, particularly in cardiovascular and neurological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. Similar compounds have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The dihydropyridine moiety can facilitate calcium channel blocking, which is beneficial in treating hypertension and other cardiovascular diseases .
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Research has also highlighted the potential anticancer effects of this class of compounds. In vitro studies have shown that certain dihydropyridine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's ability to interact with DNA and affect gene expression may contribute to its anticancer efficacy.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases. Studies indicate that dihydropyridines can enhance cognitive function by modulating neurotransmitter release and protecting neuronal cells from oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several dihydropyridine derivatives against common pathogens. The results showed that the tested compounds, including variations of the target compound, exhibited moderate to strong inhibition against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Activity : In a controlled experiment, a derivative similar to the target compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspases .
- Neuroprotective Effects : A recent investigation into the neuroprotective effects of dihydropyridine derivatives showed that these compounds could significantly reduce oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The study reported a reduction in reactive oxygen species (ROS) levels by approximately 40% at a concentration of 50 µM .
Properties
IUPAC Name |
1-methyl-2-oxo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-11-5-8-18(21(23)27)20(26)22-14-16-9-12-24(13-10-16)19(25)15-28-17-6-3-2-4-7-17/h2-8,11,16H,9-10,12-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZNFIJQMFJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.